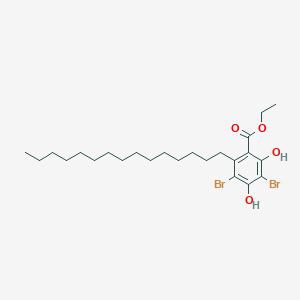
Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two bromine atoms, two hydroxyl groups, and a long pentadecyl chain attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate typically involves the bromination of a precursor compound followed by esterification. The general synthetic route can be outlined as follows:
Bromination: The precursor compound, 2,4-dihydroxy-6-pentadecylbenzoic acid, is subjected to bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3 and 5 positions.
Esterification: The brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of debrominated compounds.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The long pentadecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate can be compared with other similar compounds such as:
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar structure but with a shorter methyl chain instead of a pentadecyl chain.
Ethyl 3,5-dibromo-2,4-dihydroxybenzoate: Lacks the long alkyl chain, resulting in different physical and chemical properties.
Ethyl 3,5-dibromo-2-hydroxy-6-pentadecylbenzoate: Similar structure but with only one hydroxyl group.
Properties
CAS No. |
142956-00-1 |
|---|---|
Molecular Formula |
C24H38Br2O4 |
Molecular Weight |
550.4 g/mol |
IUPAC Name |
ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate |
InChI |
InChI=1S/C24H38Br2O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(24(29)30-4-2)22(27)21(26)23(28)20(18)25/h27-28H,3-17H2,1-2H3 |
InChI Key |
CAQVBHPEFYCGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)
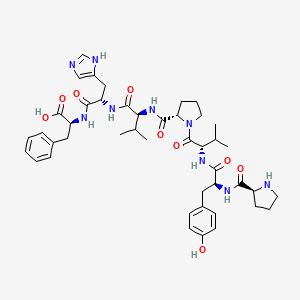
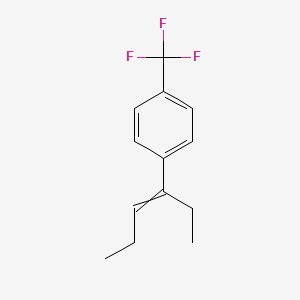
![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
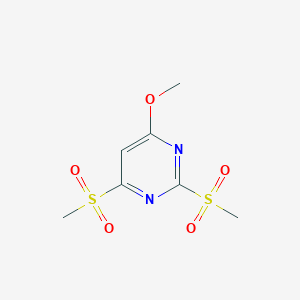
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
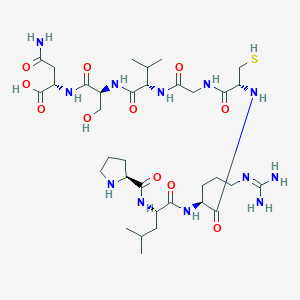
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
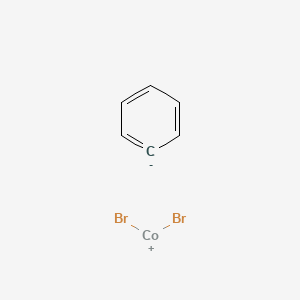
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)

